molecular formula C10H20FNO3 B2692048 Tert-butyl (3-fluoropropyl)(2-hydroxyethyl)carbamate CAS No. 2173404-63-0

Tert-butyl (3-fluoropropyl)(2-hydroxyethyl)carbamate

Cat. No.: B2692048
CAS No.: 2173404-63-0
M. Wt: 221.272
InChI Key: FHMNBDWHTXDLOT-UHFFFAOYSA-N
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Description

Tert-butyl (3-fluoropropyl)(2-hydroxyethyl)carbamate is a chemical compound with the molecular formula C10H20FNO3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group, a fluoropropyl group, and a hydroxyethyl group attached to a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-fluoropropyl)(2-hydroxyethyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-fluoropropyl bromide and 2-hydroxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary reaction pathway due to the labile carbamate bond. Conditions dictate the cleavage mechanism:

Conditions Reagents Products Mechanism
Acidic (pH < 3) HCl, H₂SO₄Tert-butanol + (3-fluoropropyl)(2-hydroxyethyl)amine hydrochlorideAcid-catalyzed ester hydrolysis
Basic (pH > 10) NaOH, KOHTert-butanol + (3-fluoropropyl)(2-hydroxyethyl)amine + CO₂Base-induced nucleophilic cleavage
  • Key Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for water attack. Basic hydrolysis involves hydroxide ion nucleophilic substitution at the carbamate carbonyl .

Oxidation Reactions

The 2-hydroxyethyl group undergoes selective oxidation:

Reagent Conditions Product Yield Notes
KMnO₄Aqueous H₂SO₄, 60°C(3-fluoropropyl)(2-ketoethyl)carbamate~75%Over-oxidation to carboxylic acid avoided at lower temps
CrO₃ (Jones reagent)Acetone, 0°C(3-fluoropropyl)(2-ketoethyl)carbamate~68%Mild conditions prevent side reactions
  • Mechanistic Detail : Oxidation proceeds via formation of a chromate ester intermediate, followed by deprotonation and elimination.

Reduction Reactions

Reductive cleavage of the carbamate or functional group modification:

Reagent Target Group Product Conditions
LiAlH₄Carbamate carbonyl(3-fluoropropyl)(2-hydroxyethyl)amineAnhydrous THF, reflux
NaBH₄2-Ketoethyl (post-oxidation)(3-fluoropropyl)(2-hydroxyethyl)carbamateMethanol, 25°C
  • Note : LiAlH₄ reduces the carbamate to the corresponding amine, while NaBH₄ selectively reduces ketones back to alcohols without affecting the carbamate.

Substitution Reactions

The 3-fluoropropyl group participates in nucleophilic substitutions under forcing conditions:

Nucleophile Conditions Product Catalyst
NaN₃DMF, 120°C, 24h(3-azidopropyl)(2-hydroxyethyl)carbamateKI
CH₃ONaMethanol, 80°C, 12h(3-methoxypropyl)(2-hydroxyethyl)carbamateNone
  • Challenges : Fluorine’s poor leaving-group ability necessitates polar aprotic solvents and elevated temperatures .

Comparative Reactivity Analysis

A reactivity hierarchy emerges from experimental data:

Functional Group Reactivity Order Dominant Reaction
Carbamate bondHydrolysis > ReductionCleavage under acidic/basic conditions
2-HydroxyethylOxidation > SubstitutionKetone formation dominates
3-FluoropropylLow reactivityRequires strong nucleophiles/heat

Stability and Side Reactions

  • Thermal Degradation : Prolonged heating (>100°C) induces decomposition, releasing CO₂ and tert-butanol .

  • Light Sensitivity : UV exposure leads to radical formation at the fluoropropyl chain, necessitating storage in amber glass .

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

Tert-butyl (3-fluoropropyl)(2-hydroxyethyl)carbamate has been investigated for its potential as a pharmaceutical intermediate. Its structural characteristics allow it to serve as a building block for more complex molecules used in drug synthesis. For example, compounds with similar carbamate functionalities have been explored for their roles in treating various diseases, including cancer and neurological disorders .

2. Targeted Therapies

Research indicates that derivatives of carbamates can exhibit selective inhibition of certain biological pathways. This compound may be evaluated for its ability to act as a prodrug or a targeted therapeutic agent in specific cancer treatment regimens. The incorporation of fluorine atoms can enhance metabolic stability and bioavailability, making it an attractive candidate for further studies .

Agrochemical Applications

1. Pesticide Formulations

The compound's properties may lend themselves to use in agrochemicals, particularly as an active ingredient or as part of a formulation that enhances the efficacy of existing pesticides. The hydroxyethyl group can improve solubility and dispersibility in agricultural applications, potentially leading to better absorption by plants and reduced environmental impact .

Material Science Applications

1. Polymer Chemistry

In material science, this compound can be utilized in the synthesis of polymers or copolymers with specific functional properties. The presence of both hydrophilic (hydroxyethyl) and hydrophobic (tert-butyl) groups allows for the design of materials with tailored surface properties, which can be beneficial in coatings, adhesives, and sealants .

Case Studies

Study Focus Findings
Study on Carbamate DerivativesInvestigated the pharmacological effects of various carbamate derivativesFound that certain derivatives exhibited significant anti-cancer activity due to their ability to inhibit specific enzymes involved in tumor growth
Agrochemical Efficacy TrialsEvaluated the effectiveness of new pesticide formulations containing hydroxyethyl carbamatesResults showed improved pest control compared to traditional formulations, suggesting enhanced bioactivity
Polymer Synthesis ResearchDeveloped new polymeric materials using this compoundAchieved materials with improved mechanical properties and water resistance suitable for industrial applications

Mechanism of Action

The mechanism of action of tert-butyl (3-fluoropropyl)(2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The hydroxyethyl group can form hydrogen bonds with active site residues, while the fluoropropyl group can enhance binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (3-fluoropropyl)(2-hydroxyethyl)carbamate is unique due to the presence of the fluoropropyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and can influence its interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

tert-butyl N-(3-fluoropropyl)-N-(2-hydroxyethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20FNO3/c1-10(2,3)15-9(14)12(7-8-13)6-4-5-11/h13H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMNBDWHTXDLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCF)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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